molecular formula C17H22N2OS B5082763 1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine

1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine

Cat. No. B5082763
M. Wt: 302.4 g/mol
InChI Key: LNJSDZKZGBFIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazines. It has been studied for its potential use in scientific research applications due to its unique properties.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine is not fully understood. However, it is believed to act as a partial agonist or antagonist at various receptors, depending on the specific receptor subtype and the concentration of the compound.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been shown to have a variety of biochemical and physiological effects in animal models. These include changes in neurotransmitter release, alterations in behavior, and changes in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine in lab experiments is its broad receptor affinity, which allows for the study of multiple receptor subtypes with a single compound. However, one limitation is that the compound has not been extensively studied in humans, so its effects in humans are not well understood.

Future Directions

There are several potential future directions for research on 1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a tool compound for studying the function of specific receptor subtypes in various tissues. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine and its potential effects on human health.

Synthesis Methods

1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylpiperazine with 3-methyl-2-thiophene carboxaldehyde in the presence of a reducing agent. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been studied for its potential use as a tool compound in scientific research. It has been shown to have affinity for a variety of receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a useful tool for studying the function of these receptors in the brain and other tissues.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-14-7-12-21-17(14)13-18-8-10-19(11-9-18)15-3-5-16(20-2)6-4-15/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJSDZKZGBFIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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